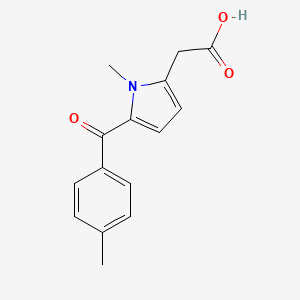

2,4-ジヒドロキシ-6-メチルベンズアルデヒド

説明

2,4-Dihydroxy-6-methylbenzaldehyde (2,4-DHB) is a naturally occurring compound that is used in a variety of scientific research applications. It is an aromatic aldehyde containing two hydroxyl groups and a methyl group. It is found in a variety of plants and is a common component of essential oils. It is also used as a flavoring agent in a wide range of food products. 2,4-DHB has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

科学的研究の応用

抗酸化特性

2,4-ジヒドロキシ-6-メチルベンズアルデヒドは、そのヒドロキシル基により強力な抗酸化活性を有しています。この化合物はフリーラジカルを捕捉し、細胞や組織を酸化ストレスから保護します。 研究者らは、神経変性疾患や心血管疾患を含む加齢関連疾患の予防における可能性を探求してきました .

天然物合成

この化合物は、他の天然物の合成のための貴重な出発物質として役立ちます。化学者は、アルデヒド官能基を利用して、フラボノイド、リグナン、クマリンなどの多様な誘導体を作り出しています。 これらの誘導体はしばしば生物活性を示し、創薬や開発において関連しています .

抗炎症効果

2,4-ジヒドロキシ-6-メチルベンズアルデヒドの抗炎症特性について研究が行われています。この化合物は炎症性経路を調節し、関節炎、喘息、炎症性腸疾患などの疾患を軽減する可能性があります。 研究者らは、新しい抗炎症薬のリード化合物としての使用を探求しています .

抗菌活性

この化合物は、細菌、真菌、さらには一部のウイルスに対して抗菌効果を示します。そのメカニズムには、微生物の膜を破壊し、重要な細胞プロセスを妨げることなどが含まれます。 食品保存、創傷治癒、感染症の治療などに応用されています .

光保護用途

2,4-ジヒドロキシ-6-メチルベンズアルデヒドは、UV吸収特性を持つため、日焼け止めや光保護剤に利用されています。 これは、有害な紫外線から皮膚を保護し、日焼けや皮膚の老化のリスクを軽減します .

香料・香料業界

この化合物は、香料や香料業界に貢献しています。その心地よいアーモンドのような香りは、香水、化粧品、食品香料の貴重な成分となっています。 さらに、さまざまな消費者製品における感覚体験を向上させます .

要約すると、2,4-ジヒドロキシ-6-メチルベンズアルデヒドの多面的な特性は、抗酸化、抗炎症、抗菌、光保護、芳香性アプリケーションにわたります。 研究者らはこれらの多様な分野における可能性を探求し続けており、科学研究における興味深い化合物となっています . 詳細が必要な場合や、その他ご質問がございましたら、お気軽にお問い合わせください! 😊

作用機序

Target of Action

2,4-Dihydroxy-6-methylbenzaldehyde is a fungal metabolite isolated from Grifola frondosa and Phlebiopsis gigantea . It has been identified as an apoptosis inducer , suggesting that its primary targets may be proteins or enzymes involved in the regulation of programmed cell death. Additionally, it has been recognized as an anti-inflammatory agent , indicating that it may also target proteins involved in the inflammatory response.

Mode of Action

As an anti-inflammatory agent, it may interact with targets to reduce inflammation .

生化学分析

Biochemical Properties

2,4-Dihydroxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as an apoptosis inducer, which means it can trigger programmed cell death in multicellular organisms . This interaction is crucial in maintaining cellular homeostasis and preventing uncontrolled cell proliferation. Additionally, 2,4-Dihydroxy-6-methylbenzaldehyde exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of 2,4-Dihydroxy-6-methylbenzaldehyde on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inducing apoptosis, it helps in eliminating damaged or cancerous cells, thereby maintaining cellular integrity . Moreover, its anti-inflammatory properties can modulate immune responses, reducing inflammation and associated cellular damage . These effects highlight its potential in treating various inflammatory and proliferative disorders.

Molecular Mechanism

At the molecular level, 2,4-Dihydroxy-6-methylbenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to and modulate the activity of enzymes involved in apoptosis and inflammation . This modulation can lead to enzyme inhibition or activation, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell survival and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxy-6-methylbenzaldehyde can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and apoptotic effects, although the extent of these effects can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-6-methylbenzaldehyde vary with different dosages in animal models. At lower doses, it can effectively induce apoptosis and reduce inflammation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2,4-Dihydroxy-6-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of metabolites, thereby affecting overall metabolic homeostasis . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 2,4-Dihydroxy-6-methylbenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

2,4-Dihydroxy-6-methylbenzaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

特性

IUPAC Name |

2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQTUKKYWDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291004 | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

487-69-4 | |

| Record name | Orcylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Dihydroxy-6-methylbenzaldehyde in the context of anti-HIV research?

A1: 2,4-Dihydroxy-6-methylbenzaldehyde serves as a crucial starting material in the synthesis of (±)-daurichromenic acid. [] This compound exhibits potent anti-HIV activity, highlighting the importance of 2,4-Dihydroxy-6-methylbenzaldehyde as a building block for potential therapeutic agents. []

Q2: How is 2,4-Dihydroxy-6-methylbenzaldehyde utilized in the synthesis of (±)-daurichromenic acid?

A2: Researchers have developed an efficient synthetic route to (±)-daurichromenic acid starting from 2,4-Dihydroxy-6-methylbenzaldehyde. [] This process involves one or two steps, highlighting the compound's versatility as a synthetic precursor. [] The exact reaction conditions and detailed synthetic steps can be found in the cited research paper. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)

![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)